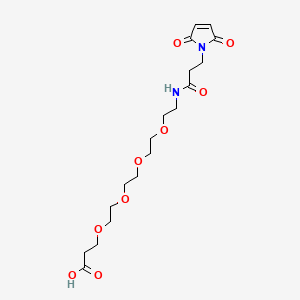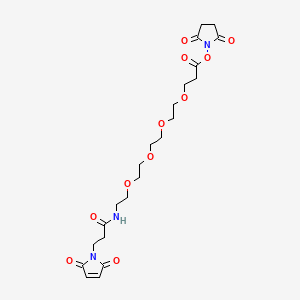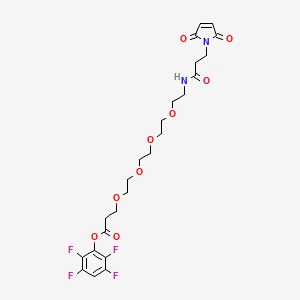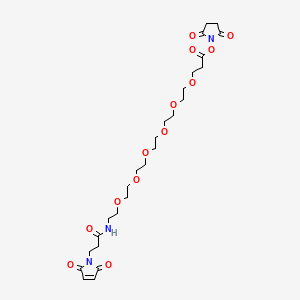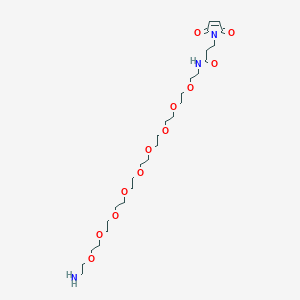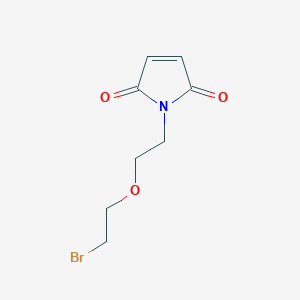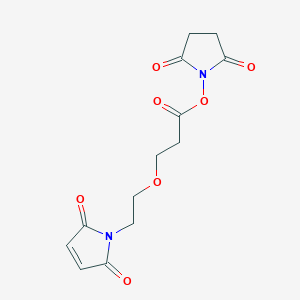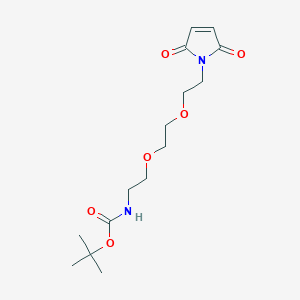
TGR5 Receptor Agonist
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
TGR5, also known as GPR 131 or GPBAR1, is a G protein-coupled receptor (GPCR) that is activated by bile acids . It is expressed in various tissues, including the liver, kidney, intestine, and adrenal glands . The activation of TGR5 promotes the secretion of glucagon-like peptide-1 (GLP-1) and modulates insulin secretion . This makes it a potential candidate for the treatment of type 2 diabetes, obesity, and other metabolic diseases .
Synthesis Analysis
The 2-thio-imidazole derivative 6g was identified as a novel, potent, and selective TGR5 agonist . A series of 4-(2,5-dichlorophenoxy)pyrimidine and cyclopropylmalonamide derivatives were synthesized as potent agonists of TGR5 based on a bioisosteric replacement strategy .
Molecular Structure Analysis
The molecular structure of TGR5 agonists varies, with some being steroidal and others being non-steroidal . The specific binding between TGR5 receptor binding sites and ligands has been illustrated in recent studies .
Chemical Reactions Analysis
TGR5 agonists have been found to play a crucial role in GLP-1 secretion . They have shown promise for weight loss and anti-diabetic outcomes . A wide range of structurally diverse modulators of TGR5 have been reported .
科学的研究の応用
Treatment of Bladder Conditions
TGR5 agonists have been identified to play a key role in neuronal hypersensitivity, which is associated with chronic bladder conditions such as interstitial cystitis/bladder pain syndrome (IC/BPS) and overactive bladder syndrome (OAB) . The TGR5 receptor mediates bladder afferent hypersensitivity to distension, which may be important to the symptoms associated with IC/BPS and OAB .
Role in Endocrine Function
TGR5 receptors are expressed in various tissues including endocrine glands, adipocytes, muscles, gall bladder, immune organs, spinal cord, and the enteric nervous system . The activation of TGR5 by bile acids and various steroid hormones can modulate the endocrine function of bile acid .
Potential Treatment for Diabetic Disorders
TGR5 agonists show potential for treating diabetic disorders . In animal models, treatment with TGR5 agonist(s) produces glucagon-like peptide (GLP-1) secretion, which in turn induces insulin secretion to lower blood glucose and/or increase the basal energy expenditure .
Regulation of Different Signaling Pathways
TGR5 induces protein kinase B (AKT), nuclear factor kappa-B (NF-κB), extracellular regulated protein kinases (ERK1/2), signal transducer and activator of transcription 3 (STAT3), cyclic adenosine monophosphate (cAMP), Ras homolog family member A (RhoA), exchange protein activated by cAMP (Epac), and transient receptor potential ankyrin subtype 1 protein (TRPA1) signaling pathways . These pathways regulate proliferation, inflammation, adhesion, migration, insulin release, muscle relaxation, and cancer development .
Role in Gallbladder Function
TGR5 is highly expressed in the epithelium of the gallbladder and it enhances gallbladder filling with bile . This suggests a potential role of TGR5 in maintaining the normal function of the gallbladder .
6. Potential Target for Developing New Antidiabetic Agents TGR5 has been recognized as a target for developing new antidiabetic agents . The activation of TGR5 by bile acids induces TGR5 receptor internalization, activation of extracellular signal-regulated kinase, and intracellular cyclic adenosine monophosphate (cAMP) production in cells .
作用機序
TGR5 activation promotes the secretion of GLP-1 and modulates insulin secretion . It has been suggested that bile acids induce GLP-1 secretion from primary intestinal enteroendocrine cells by increasing intracellular cAMP levels via the TGR5 receptor . Additionally, activation of TGR5 receptors in brown adipose tissue has been proposed to increase energy expenditure .
将来の方向性
There is ongoing research to discover novel TGR5 agonists, with semi-synthetic and synthetic derivatives being considered as potential avenues . In silico studies can also be performed with various heterocyclic scaffolds to discover selective and safe TGR5 agonists . The development of a potent and safe TGR5 agonist is a future direction in this field .
特性
IUPAC Name |
3-(2-chlorophenyl)-N-(4-chlorophenyl)-N,5-dimethyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O2/c1-11-16(17(21-24-11)14-5-3-4-6-15(14)20)18(23)22(2)13-9-7-12(19)8-10-13/h3-10H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGRCWJPBLWGNPX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N(C)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
TGR5 Receptor Agonist | |
Q & A
Q1: How do TGR5 receptor agonists interact with their target and what are the downstream effects?
A1: TGR5, also known as G protein-coupled bile acid receptor 1 (GPBAR1), is activated by bile acids. TGR5 agonists, like some semisynthetic bile acid analogs, bind to and activate TGR5. This activation initiates downstream signaling cascades. For example, activation of TGR5 in intestinal L-cells stimulates the secretion of glucagon-like peptide-1 (GLP-1) [, , , ]. This incretin hormone plays a role in glucose homeostasis by enhancing glucose-stimulated insulin secretion and suppressing glucagon release [, ].
Q2: Can you provide examples of structural features found in TGR5 agonists and their relation to activity?
A2: Research has revealed key structural features influencing TGR5 agonist activity. For instance, the presence of an ethyl group at the 6 position on the steroid nucleus enhances metabolic stability against bacterial 7-dehydroxylation. [] Additionally, a methyl group at the C23(S) position can hinder conjugation with taurine, impacting the molecule's metabolism and potentially its activity. [] The development of 2-thio-imidazole derivatives, like compound 6g, highlights the structure-activity relationship, demonstrating their potency as TGR5 agonists with favorable pharmacokinetic profiles for potential therapeutic applications in metabolic disorders. []
Q3: What in vivo studies have been conducted to evaluate the efficacy of TGR5 agonists?
A3: TGR5 agonists have been evaluated in various animal models to assess their therapeutic potential. In studies using diet-induced obese (DIO) C57 mice, the 2-thio-imidazole derivative 6g demonstrated potent glucose-lowering effects in oral glucose tolerance tests. [] Additionally, in genetically diabetic db/db mice, treatment with pregnane-oximino-amino-alkyl-ether (compound 14b) showed improvements in blood glucose levels, glucose tolerance, and lipid parameters. [] These preclinical studies provide compelling evidence for the potential of TGR5 agonists in managing type 2 diabetes and associated metabolic complications.
Q4: Has the efficacy of TGR5 agonists been compared to other existing therapies for metabolic disorders?
A4: Research has explored the comparative efficacy of TGR5 agonists with existing therapies. In a study using Lepob/ob (ob/ob) NASH mice, the dual FXR/TGR5 agonist INT-767 was compared to obeticholic acid (OCA), an approved FXR agonist, in treating non-alcoholic steatohepatitis (NASH). [] Results indicated that both INT-767 and OCA improved NASH histopathology, but INT-767 showed greater potency and efficacy. [] This suggests that the combined activation of FXR and TGR5 might offer advantages over selective FXR activation in NASH treatment.
Q5: Are there any concerns regarding the potential toxicity of TGR5 agonists?
A5: While promising, the potential toxicity of TGR5 agonists remains an important consideration. Although specific toxicity data from the provided abstracts is limited, researchers are investigating potential adverse effects. It's crucial to understand long-term effects and any potential risks associated with chronic TGR5 activation. Comprehensive toxicological studies are necessary to establish the safety profile of these compounds before their widespread clinical application.
Q6: What are the future directions and potential applications of TGR5 agonists?
A7: The development of TGR5 agonists is an evolving field with promising therapeutic applications. The identification of potent and selective TGR5 agonists, such as the 2-thio-imidazole derivatives [], has paved the way for exploring their potential in treating metabolic disorders. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these agonists to enhance their clinical utility. Additionally, investigating their therapeutic potential in other diseases, such as inflammatory bowel disease and certain cancers, could open new avenues for therapeutic intervention.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


